molecular formula C20H19BrN2O3 B5914435 N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide

Cat. No.: B5914435
M. Wt: 415.3 g/mol
InChI Key: HKULGGNLZVTTBE-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide is a complex organic compound with a quinoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a quinoline-2,4-dione derivative

    Reduction: Formation of a 4-hydroxyquinoline derivative

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
  • N-(2-chlorophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
  • N-(2-bromophenyl)-4-hydroxy-1-(2-ethylpropyl)-2-oxoquinoline-3-carboxamide

Uniqueness

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide is unique due to the specific substitution pattern on the quinoline core, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom and the hydroxyl group in specific positions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-12(2)11-23-16-10-6-3-7-13(16)18(24)17(20(23)26)19(25)22-15-9-5-4-8-14(15)21/h3-10,12,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKULGGNLZVTTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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